N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-18-13-15-12-16(11-14-5-3-9-23(18)19(14)15)22-20(25)21(7-1-2-8-21)17-6-4-10-26-17/h4,6,10-12H,1-3,5,7-9,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGGSCPJOFUUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C5C(=C3)CC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features allow for interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrroloquinoline core fused with a cyclopentanecarboxamide group and a thiophene moiety. The molecular formula is C16H16N4O2S, and it has a molecular weight of 332.39 g/mol. The presence of multiple functional groups contributes to its diverse chemical reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 332.39 g/mol |
| Structural Features | Pyrroloquinoline core |
| Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that the compound may inhibit key enzymes involved in disease pathways or modulate receptor activity to elicit beneficial cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[2,3-c]quinolines have shown efficacy against various bacterial strains including Mycobacterium tuberculosis and other pathogens. In vitro studies have demonstrated that these compounds can inhibit bacterial growth at concentrations ranging from 8 to 128 µg/mL against resistant strains .
Anticancer Potential
Compounds containing the pyrroloquinoline framework have been explored for their anticancer properties. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several compounds derived from the pyrroloquinoline scaffold against various bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of Mycobacterium tuberculosis.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays were conducted to assess the cytotoxic effects of this compound on different cancer cell lines. Results showed significant inhibition of cell proliferation at varying concentrations with IC50 values indicating potential as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
Physical and Spectroscopic Properties
- Melting Points :
- Spectroscopic Data :
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (typically 0–100°C), solvent selection (e.g., DMF, DCM, or THF), and catalyst use (e.g., coupling agents like EDC/DCC). Multi-step reactions often involve amide bond formation between the pyrroloquinoline and cyclopentanecarboxamide moieties. Purification via recrystallization or chromatography (HPLC, TLC) is critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying molecular connectivity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (HRMS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups like the amide carbonyl (1650–1700 cm⁻¹) .
Q. How do structural features (e.g., thiophene and pyrroloquinoline moieties) influence the compound’s reactivity?
- Methodological Answer: The thiophene ring enhances π-π stacking interactions with biological targets, while the pyrroloquinoline core provides rigidity, influencing binding affinity. The cyclopentanecarboxamide group improves solubility and metabolic stability. Computational models (e.g., DFT) can predict electronic effects of substituents on reactivity .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, temperature). Standardize protocols using validated in vitro models (e.g., enzyme inhibition assays) and cross-validate with in vivo studies. Assess compound purity via HPLC and confirm target engagement using techniques like Surface Plasmon Resonance (SPR) .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models identify substituents (e.g., fluorophenyl groups) that improve affinity. Free energy perturbation (FEP) calculations refine thermodynamic profiles for lead optimization .
Q. What mechanistic insights can be gained from studying the compound’s metabolic stability in preclinical models?
- Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) to evaluate cytochrome P450-mediated oxidation. Use LC-MS/MS to identify metabolites. Introduce deuterium or fluorine atoms at metabolically vulnerable sites (e.g., cyclopentane ring) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
